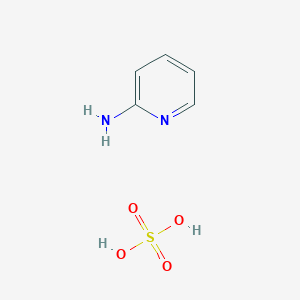

pyridin-2-amine;sulfuric acid

Description

Significance of Pyridin-2-amine Derivatives in Contemporary Organic Chemistry

Pyridin-2-amine and its derivatives are foundational scaffolds in modern organic chemistry, recognized for their versatile reactivity and broad spectrum of applications. researchgate.netresearchgate.netrsc.org These compounds serve as crucial building blocks for the synthesis of a wide array of heterocyclic molecules with significant pharmacological activity. researchgate.netrsc.org The unique dual nucleophilic nature of 2-aminopyridine (B139424) allows it to react with a variety of electrophiles, including ketones, aldehydes, acids, and esters, to construct complex molecular architectures such as five- and six-membered azaheterocycles. sioc-journal.cn

The pyridine (B92270) ring system, with its nitrogen atom, imparts specific electronic properties and the ability to act as a ligand, coordinating with metal ions in either a monodentate or bidentate fashion. researchgate.netresearchgate.net This characteristic is instrumental in the development of novel catalysts and materials.

The pharmacological relevance of pyridin-2-amine derivatives is extensive. These compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Their relatively simple structure allows for facile modification, enabling the synthesis of large libraries of compounds for drug discovery programs. rsc.org

Key applications and synthetic utility of pyridin-2-amine derivatives:

| Application/Reaction Type | Description | Key Substrates/Reagents |

| Heterocycle Synthesis | Serves as a synthon for imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn | Ketones, aldehydes, acids, multifunctional esters. sioc-journal.cn |

| Ligand Chemistry | Acts as a chelating ligand in inorganic and organometallic chemistry. nih.gov | Metal ions. researchgate.netresearchgate.net |

| Medicinal Chemistry | Forms the core of various pharmacologically active agents. researchgate.netresearchgate.net | Diverse functional groups for modification. rsc.org |

| Multicomponent Reactions | Enables efficient one-pot synthesis of complex molecules. nih.gov | Enaminones, primary amines. nih.gov |

Multifaceted Roles of Sulfuric Acid in Chemical Transformations and Research

Sulfuric acid (H₂SO₄) is a cornerstone of chemical synthesis and industrial processes, valued for its strong acidic and dehydrating properties. echemi.com In organic chemistry, it functions prominently as a catalyst in a multitude of reactions, facilitating transformations that would otherwise be slow or inefficient. libretexts.orgchemguide.co.uk

As a Brønsted acid, sulfuric acid donates protons, a fundamental step in many reaction mechanisms. Its high concentration and low water content make it a particularly effective catalyst. echemi.com It plays a crucial role in electrophilic aromatic substitution reactions, such as the nitration of benzene (B151609), where it helps generate the reactive nitronium ion. libretexts.orgchemguide.co.uk Furthermore, it is widely employed in esterification reactions, driving the equilibrium towards the product by removing water. libretexts.orgchemguide.co.uk

The versatility of sulfuric acid extends to its use in the synthesis of solid acid catalysts. For instance, silica (B1680970) sulfuric acid (SSA) has emerged as a reusable and efficient catalyst for various organic transformations, offering advantages such as simpler work-up procedures and milder reaction conditions. beilstein-journals.org

Key roles of sulfuric acid in chemical synthesis:

| Role | Mechanism/Application | Example Reactions |

| Catalyst | Donates protons to activate substrates. libretexts.orgchemguide.co.uk | Nitration of benzene, esterification. libretexts.orgchemguide.co.uk |

| Dehydrating Agent | Removes water to drive reactions to completion. echemi.com | Esterification. libretexts.orgchemguide.co.uk |

| Reagent | Participates directly in the reaction. | Sulfonation of pyridine. wikipedia.org |

| Solid Acid Support | Used to create heterogeneous catalysts. beilstein-journals.org | Synthesis of pyrrole-fused isocoumarins using SSA. beilstein-journals.org |

Research Landscape and Interdisciplinary Focus on Pyridin-2-amine-Sulfuric Acid Interactions

The study of systems containing both pyridin-2-amine and sulfuric acid is an active and interdisciplinary area of research. The interaction between the basic pyridin-2-amine and the strong acid sulfuric acid leads to the formation of pyridinium (B92312) sulfate (B86663) salts. These salts and their derivatives are of interest for their unique structural and chemical properties.

Research has demonstrated the formation of organically templated metal sulfates where the 2-aminopyridinium cation plays a crucial role in the crystal structure. iucr.org In these structures, the 2-aminopyridinium cation forms characteristic hydrogen-bonded pairs with sulfate anions and exhibits π–π stacking interactions. iucr.org This templating effect allows for the construction of novel inorganic-organic hybrid materials.

Furthermore, sulfuric acid is utilized in reactions involving pyridin-2-amine derivatives. For example, in the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines, a mixture of acids including sulfuric acid can be used to facilitate the ring closure. rsc.org Additionally, in the work-up of reactions to synthesize 2-aminopyridine derivatives, sulfuric acid is often used to neutralize basic reaction mixtures. google.com The extraction of metals from sulfuric acid solutions using pyridine-based extractants is another area of investigation. researchgate.net

The combination of the versatile pyridin-2-amine scaffold and the fundamental reactivity of sulfuric acid continues to provide a rich platform for scientific discovery, with implications for materials science, catalysis, and the synthesis of new chemical entities.

Properties

CAS No. |

61321-93-5 |

|---|---|

Molecular Formula |

C5H8N2O4S |

Molecular Weight |

192.20 g/mol |

IUPAC Name |

pyridin-2-amine;sulfuric acid |

InChI |

InChI=1S/C5H6N2.H2O4S/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H2,1,2,3,4) |

InChI Key |

IMCXPOICOWQOAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 2 Amine and Its Derivatives Utilizing Sulfuric Acid

Formation of Pyridin-2-amine Salts and Protonated Species with Sulfuric Acid

The interaction between pyridin-2-amine and sulfuric acid is a fundamental acid-base reaction that leads to the formation of stable ammonium (B1175870) salts. This process is governed by the relative basicity of the nitrogen atoms within the pyridin-2-amine molecule.

Pyridin-2-amine possesses two basic nitrogen atoms: the endocyclic pyridine (B92270) ring nitrogen and the exocyclic amino group nitrogen. In the presence of a strong acid like sulfuric acid, an acid-base equilibrium is established, leading to protonation and the formation of an ammonium salt. ncert.nic.in Amines, due to the unshared pair of electrons on the nitrogen atom, act as Lewis bases and react with mineral acids to form these salts. ncert.nic.in

The position of protonation is determined by the relative basicity of the two nitrogen atoms. The conjugate acid of 2-aminopyridine (B139424) has a pKa of 6.71. bartleby.com Generally, for aminopyridines, the endocyclic (ring) nitrogen is more basic than the exocyclic amino nitrogen. nih.govmsu.edu This is because the lone pair of electrons on the exocyclic nitrogen is partially delocalized into the aromatic ring, reducing its availability for protonation. msu.edu Consequently, in a strongly acidic medium like sulfuric acid, protonation occurs preferentially at the pyridine ring nitrogen, forming the 2-aminopyridinium cation. nih.govnih.gov The reaction with sulfuric acid can result in the formation of either the 2-aminopyridinium hydrogen sulfate (B86663) or bis(2-aminopyridinium) sulfate, depending on the stoichiometry of the reactants. iucr.org

The protonated state and the structure of the resulting ionic species have been extensively characterized using various analytical techniques, primarily single-crystal X-ray diffraction. Studies on the crystal structures of salts formed between 2-aminopyridinium and sulfate anions confirm that protonation occurs at the endocyclic nitrogen atom. iucr.orgiucr.org

In the crystal structure of bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, the 2-aminopyridinium cations are present, indicating protonation of the pyridine ring. nih.gov Similarly, detailed structural analyses of various organically templated metal sulfates containing 2-aminopyridinium reveal that the 2-aminopyridinium cation (2ap) acts as a template, stabilized by charge-assisted hydrogen bonds with the sulfate anions. iucr.org These crystal structures are further stabilized by extensive three-dimensional hydrogen-bonding networks and, in many cases, π–π stacking interactions between the aromatic rings of the cations. iucr.orgiucr.orgnih.gov

For instance, in the structure of 2-amino-4-methyl-3-nitropyridinium hydrogen sulfate, the pyridinium (B92312) nitrogen and the amino group nitrogen both participate in hydrogen bonding with the hydrogen sulfate anion. iucr.org This intricate network of interactions confirms the formation of a stable salt and defines the supramolecular assembly in the solid state. iucr.org

Sulfuric Acid-Catalyzed Functionalization and Derivatization of Pyridin-2-amine

Sulfuric acid is a critical reagent in the functionalization of pyridin-2-amine, most notably in electrophilic aromatic substitution reactions such as nitration. Its role extends beyond being a simple solvent; it actively participates in the generation of the reactive electrophile.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". njit.edumasterorganicchemistry.com In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com

The pyridine ring itself is generally resistant to nitration due to the electron-withdrawing nature of the protonated ring nitrogen in acidic media. researchgate.netresearchgate.net However, the presence of the strongly activating amino group facilitates electrophilic substitution. njit.edu The nitration of 2-aminopyridine in sulfuric acid is a complex process. At low temperatures, the reaction initially occurs on the exocyclic amino group to form 2-nitraminopyridine, which is considered the kinetic product. njit.edusapub.org This intermediate is often unstable and can rearrange upon heating in the presence of sulfuric acid to yield nitro-substituted aminopyridines, which are the thermodynamic products. sapub.orgsemanticscholar.org

The rearrangement of the 2-nitraminopyridine intermediate in hot sulfuric acid leads to the formation of two primary regioisomers: 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323). sapub.orgsemanticscholar.org The amino group is an ortho-, para-directing group, which directs the incoming electrophile (the nitro group) to the 3- and 5-positions of the pyridine ring.

The distribution of these isomers is highly dependent on the reaction conditions, particularly temperature. sapub.org Generally, the formation of 2-amino-5-nitropyridine is favored, often in a significantly higher ratio compared to the 3-nitro isomer. sapub.org For example, one study reported a weight relationship of 9:1 in favor of the 5-nitro isomer over the 3-nitro isomer. sapub.org The two isomers can be separated by methods such as steam distillation, as the 2-amino-3-nitropyridine isomer is volatile due to intramolecular hydrogen bonding between the adjacent amino and nitro groups. sapub.org

| Product | Position of Nitration | Typical Yield Ratio | Key Separation Property |

|---|---|---|---|

| 2-amino-5-nitropyridine | C5 (para to amino group) | Major Product (~90%) sapub.org | Non-volatile with steam sapub.org |

| 2-amino-3-nitropyridine | C3 (ortho to amino group) | Minor Product (~10%) sapub.org | Volatile with steam sapub.org |

Optimizing the reaction conditions is crucial for controlling the yield and selectivity of the nitration of 2-aminopyridine. Key parameters that are manipulated include temperature, reaction time, and the composition of the mixed acid.

Temperature : Temperature plays a critical role in this reaction. The initial formation of 2-nitraminopyridine is typically carried out at low temperatures, often below 10°C, to prevent decomposition and unwanted side reactions. chemicalbook.com The subsequent rearrangement to the ring-nitrated products requires heating; temperatures between 50°C and 90°C are often employed. sapub.orgcdnsciencepub.com Higher temperatures tend to favor the formation of the thermodynamically more stable 2-amino-5-nitropyridine isomer. sapub.org A patented method using a microreactor specifies a temperature range of 20-60°C for the synthesis of 5-nitro-2-aminopyridine. google.com

Reaction Time : Sufficient reaction time is necessary for both the initial nitration and the subsequent rearrangement. After the addition of the nitrating mixture, the reaction is often stirred for several hours to ensure completion. google.com For the rearrangement step, heating for 1 to 5 hours is common. sapub.orgcdnsciencepub.com

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | Below 10°C | Favors formation of 2-nitraminopyridine intermediate. | chemicalbook.com |

| 50-90°C | Promotes rearrangement to 2-amino-3/5-nitropyridine. Higher temperatures favor the 5-nitro isomer. | sapub.orgcdnsciencepub.com | |

| Acid Ratio (H₂SO₄:HNO₃) | Mass ratios from 5:1 to 9:1 | Optimizes nitronium ion formation for high yield of 5-nitro product. | google.com |

| Reaction Time | 2-12 hours | Ensures complete reaction and rearrangement. | chemicalbook.comgoogle.com |

Sulfonation Reactions and Formation of Sulfonated Intermediates

Sulfonation of pyridin-2-amine involves the introduction of a sulfonic acid (-SO₃H) group onto the pyridine ring. This transformation is a key step in the synthesis of various sulfonamide drugs and other specialty chemicals.

The sulfonation of aromatic compounds, including pyridin-2-amine, proceeds through an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org In this reaction, sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.org The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles compared to benzene (B151609). wikipedia.org However, the amino group at the 2-position is an activating group, which facilitates the substitution.

The reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in sulfuric acid). chemicalbook.com The mechanism involves the attack of the π-electrons of the pyridine ring on the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the corresponding pyridinesulfonic acid. masterorganicchemistry.com

The directing effect of the amino group in pyridin-2-amine plays a crucial role in determining the regioselectivity of the sulfonation reaction. The amino group is an ortho-, para-director; however, in the case of the pyridine ring, the situation is more complex due to the presence of the ring nitrogen. Electrophilic attack is generally disfavored at the positions alpha and gamma to the ring nitrogen due to the electron-withdrawing inductive effect of the nitrogen.

For 2-aminopyridine, sulfonation predominantly occurs at the 5-position. A typical procedure involves treating 2-aminopyridine with fuming sulfuric acid at elevated temperatures. chemicalbook.com For instance, heating 2-aminopyridine with fuming sulfuric acid at 140°C for 4 hours results in the formation of 2-aminopyridine-5-sulfonic acid. chemicalbook.com

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyridin-2-amine | Fuming sulfuric acid | 140°C, 4 hours | 2-Aminopyridine-5-sulfonic acid | chemicalbook.com |

Oxidation Reactions of Aminopyridines Facilitated by Sulfuric Acid Systems

Sulfuric acid and its derivatives, such as peroxomonosulfuric acid (Caro's acid, H₂SO₅), are effective oxidizing agents for aminopyridines. These reactions can lead to the formation of nitroso, nitro, or azoxy compounds, depending on the reaction conditions and the substrate.

The oxidation of aminopyridines, such as 3-aminopyridine, with peroxomonosulfuric acid has been studied kinetically. nih.govresearchgate.net The reaction is second-order, being first-order in both the peroxy acid and the aminopyridine at a constant pH. nih.gov The mechanism is proposed to involve a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the peroxomonosulfuric acid species. nih.gov The reactivity is influenced by the pH of the medium, with different protonated and unprotonated forms of both the substrate and the oxidant participating in the reaction. nih.gov

Condensation Reactions (e.g., Schiff Base Synthesis) under Acidic Conditions

Sulfuric acid is an effective catalyst for the condensation reaction between pyridin-2-amine and various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

A general method for the synthesis of Schiff bases of 2-aminopyridine involves the acid-catalyzed condensation with various substituted aldehydes. For example, the reaction of 2-aminopyridine with substituted (mono- or di-substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives in the presence of an acid catalyst yields the corresponding Schiff base derivatives. jocpr.com

| 2-Aminopyridine | Aldehyde Derivative (Ar) | Yield (%) | Reference |

|---|---|---|---|

| Pyridin-2-amine | Phenyl | 80 | jocpr.com |

| Pyridin-2-amine | 4-Chlorophenyl | 82 | jocpr.com |

| Pyridin-2-amine | 4-Methoxyphenyl | 78 | jocpr.com |

| Pyridin-2-amine | 4-Nitrophenyl | 75 | jocpr.com |

| Pyridin-2-amine | 3,4-Dimethoxyphenyl | 77 | jocpr.com |

Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems (e.g., Azaindoles, Naphthyridines)

Sulfuric acid plays a significant role in catalyzing intramolecular and intermolecular cyclization reactions involving pyridin-2-amine and its derivatives to form fused heterocyclic systems like azaindoles and naphthyridines. These structures are important scaffolds in medicinal chemistry.

The synthesis of 1,8-naphthyridine (B1210474) derivatives can be achieved through the condensation of 2-aminopyridine with β-ketoesters, such as ethyl acetoacetate, in the presence of concentrated sulfuric acid. cvr.ac.in The reaction involves an initial condensation followed by an acid-catalyzed intramolecular cyclization and dehydration to form the fused ring system. For example, the reaction of 2-aminopyridine with ethylacetoacetate in the presence of concentrated sulfuric acid, when refluxed at 135°C, yields 2-hydroxy-4-methyl-1,8-naphthyridine. cvr.ac.in

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridin-2-amine | Ethyl acetoacetate | Concentrated H₂SO₄ | Reflux, 135°C, 5 hours | 2-hydroxy-4-methyl-1,8-naphthyridine | 63 | cvr.ac.in |

Similarly, the synthesis of 7-azaindoles can be accomplished through the acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. While various acids can be employed, sulfuric acid is among those that can facilitate this transformation. nih.govresearchgate.net The reaction proceeds via the protonation of the alkyne, which initiates an intramolecular attack by the amino group to form the five-membered pyrrole (B145914) ring fused to the pyridine core.

Hydrolysis Reactions Catalyzed by Sulfuric Acid (e.g., Nitrile to Carboxamide)

Sulfuric acid is a common catalyst for the hydrolysis of nitriles to either carboxamides or carboxylic acids, depending on the reaction conditions. This reaction is particularly useful for converting cyanopyridine derivatives into their corresponding amides, which are valuable intermediates in organic synthesis.

The hydrolysis of a nitrile group on a pyridine ring, such as in 3-cyanopyridine (B1664610), can be effectively achieved using sulfuric acid. google.com The mechanism involves the protonation of the nitrile nitrogen by the acid, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. For instance, dissolving 3-cyanopyridine in cold sulfuric acid and allowing the mixture to stand at room temperature results in the formation of nicotinamide. google.com

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine | Sulfuric acid | Room temperature, 16 hours | Nicotinamide | google.com |

Acid-Mediated Deprotection Strategies for Functionalized Pyridin-2-amines

In the synthesis of complex molecules, protecting groups are frequently employed to mask reactive functional groups, such as amines, to prevent unwanted side reactions. The subsequent removal of these groups, or deprotection, is a critical step. Strong acids are often used for the deprotection of certain amine-protecting groups. For instance, the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, can be selectively removed under acidic conditions. While reagents like trifluoroacetic acid are commonly used, the principle extends to other strong acids. This strategy is valuable in the final stages of synthesis to unmask the amine functionality for further reactions or to yield the final target compound.

Other Acid-Catalyzed Organic Transformations (e.g., Esterification)

Sulfuric acid is a widely utilized catalyst for various organic transformations, most notably in Fischer-Speier esterification. This reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water. The strong acidic nature of sulfuric acid is crucial for this process. nih.gov It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

The application of this methodology is broad. For example, esters of pyridine carboxylic acids, which are valuable intermediates in the synthesis of numerous compounds, have traditionally been prepared by esterifying the corresponding acid with an alcohol in the presence of a sulfuric acid catalyst. google.com Similarly, indole-based Schiff base derivatives have been synthesized in a multi-step process that begins with the esterification of 5-methoxy-1H-indole-2-carboxylic acid using ethanol (B145695) and catalytic sulfuric acid. mdpi.com The effectiveness of sulfuric acid as a catalyst is highlighted by studies showing that other strong mineral acids, such as HCl and HNO₃, may not facilitate the reaction under similar conditions. nih.gov

The general mechanism for acid-catalyzed esterification is a reversible process, and the reaction conditions can be optimized to favor the formation of the ester product.

Table 1: Examples of Sulfuric Acid-Catalyzed Esterification

| Starting Material | Alcohol | Catalyst | Product Application | Reference |

|---|---|---|---|---|

| Pyridine carboxylic acid | Generic Alcohol | Sulfuric Acid | Intermediates for compounds like niacinamide | google.com |

| Amino acids (e.g., L-tyrosine, L-phenylalanine) | Methanol (B129727) | Sulfuric Acid | Synthesis of amino acid esters | nih.govresearchgate.netnih.gov |

Multi-Step Organic Synthesis of Pyridin-2-amine Derivatives Involving Sulfuric Acid

Sulfuric acid plays a pivotal role in multi-step syntheses that lead to complex pyridin-2-amine derivatives. Its utility extends beyond simple catalysis to being a key reagent in reactions such as nitration, which introduces the nitro group (-NO₂) onto an aromatic ring. This is often a critical step in the functionalization of pyridine rings.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, sometimes referred to as "mixed acid." In this mixture, sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

An example of this is the synthesis of 2-nitro-3-aminopyridine, where N,N'-di-(3-pyridyl)-urea is nitrated using a mixture of nitric acid and sulfuric acid to produce N,N'-di-(2-nitro-3-pyridyl)-urea, a precursor to the final product. google.com Similarly, the synthesis of 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine involves the nitration of the parent amine using a nitrating mixture with a significant excess of sulfuric acid relative to nitric acid. mdpi.com This excess sulfuric acid can also help to reduce the oxidative properties of the mixture, preventing unwanted side reactions like the oxidation of the amino group. mdpi.com

Strategic Application in Ring Modification and Rearrangement

Sulfuric acid's utility in organic synthesis also encompasses the strategic modification and rearrangement of ring structures. At elevated temperatures, sulfuric acid can induce complex transformations in the pyridine ring itself. The sulfonation of pyridine with 100% sulfuric acid is a prime example of a reversible process where reaction conditions dictate the product outcome. researchgate.net

When pyridine is heated with sulfuric acid in the presence of a mercuric sulfate catalyst at approximately 275°C, the primary product is pyridine-3-sulfonic acid. researchgate.net However, increasing the temperature to around 330°C complicates the reaction, leading to a mixture that includes not only pyridine-3-sulfonic acid but also the rearranged 4-isomer (pyridine-4-sulfonic acid) and a significant amount of 4-hydroxypyridine. researchgate.net This demonstrates that under forcing conditions, sulfuric acid can facilitate the migration of functional groups around the pyridine ring and even lead to substitution reactions that alter the ring's core functionality.

Another example of ring modification is the Conrad-Limpach synthesis of quinolines, which can be adapted for related heterocyclic systems. In one such synthesis, 2-aminopyridine is reacted with ethylacetoacetate using concentrated sulfuric acid, followed by heating, to form a 2-hydroxy-4-methyl-1,8-naphthyridine, a fused bicyclic system. researchgate.net

Control of Reaction Temperature and Material Stoichiometry

The outcomes of reactions involving sulfuric acid are highly dependent on precise control over experimental parameters, particularly reaction temperature and the stoichiometry of the reactants. As seen in the sulfonation of pyridine, a temperature change of just 55°C (from 275°C to 330°C) dramatically alters the product distribution, shifting from a primary product to a complex mixture of isomers and substitution products. researchgate.net

In nitration reactions, temperature control is paramount for both safety and product selectivity. The nitration of N,N'-di-(3-pyridyl)-urea is preferably carried out at about 50-70°C. google.com In the preparation of 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine, the procedure explicitly calls for cooling the concentrated nitric acid to 0–5 °C before the sulfuric acid is added, indicating the exothermic nature of the mixing and the need to maintain a low temperature during this initial phase. mdpi.com

Material stoichiometry is equally critical. The molar ratio of reactants can determine the efficiency and selectivity of a reaction. For the nitration of N,N'-di-(3-pyridyl)-urea, the molar ratio of the urea (B33335) derivative to nitric acid is preferably maintained at approximately 0.5 to about 1.2-1.4. google.com In the nitration of tetrazolo[1,5-a]pyrimidine-7-amine, a specific molar ratio of 1:6 (HNO₃:H₂SO₄) was chosen to leverage the ability of excess sulfuric acid to temper the oxidative strength of the nitrating mixture. mdpi.com

Table 2: Influence of Temperature and Stoichiometry on Sulfuric Acid-Mediated Reactions

| Reaction | Substrate | Reagents | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| Sulfonation | Pyridine | H₂SO₄, HgSO₄ | ~275°C | Forms pyridine-3-sulphonic acid as the chief product. | researchgate.net |

| Sulfonation / Rearrangement | Pyridine | H₂SO₄, HgSO₄ | ~330°C | Yields a mixture containing the 4-isomer and 4-hydroxypyridine. | researchgate.net |

| Nitration | N,N'-di-(3-pyridyl)-urea | HNO₃ / H₂SO₄ | 60°C | Optimal temperature for the nitration step. | google.com |

These examples underscore the necessity of meticulous control over reaction conditions to achieve desired outcomes in syntheses involving the potent reagent, sulfuric acid.

Mechanistic Investigations of Chemical Reactions Involving Pyridin 2 Amine and Sulfuric Acid

Elucidation of Detailed Reaction Pathways and Transient Intermediates

The reactions of pyridin-2-amine in the presence of sulfuric acid are characterized by complex pathways, often involving electrophilic attack on the pyridine (B92270) ring, which is modulated by the presence of the amino group and the highly acidic medium. Sulfuric acid can act as a reagent, a catalyst, and a solvent, fundamentally influencing the nature of the transient intermediates and the final products.

One of the primary reactions is electrophilic sulfonation. While the sulfonation of pyridine itself requires harsh conditions, such as fuming sulfuric acid at elevated temperatures, to yield pyridine-3-sulfonic acid, the reaction course can be more complex at higher temperatures. researchgate.net For instance, heating pyridine with 100% sulfuric acid and a mercuric sulfate (B86663) catalyst at approximately 330°C produces a mixture containing not only pyridine-3-sulfonic acid but also the 4-isomer and 4-hydroxypyridine, indicating a reversible process with multiple competing pathways. researchgate.net The amino group in pyridin-2-amine, being an activating group, would be expected to influence the regioselectivity of such a reaction, although this is counteracted by its protonation in strong acid.

In other electrophilic aromatic substitution (EAS) reactions catalyzed by sulfuric acid, the acid plays a crucial role in generating the electrophile. For example, in the chlorination of 2-aminopyridine (B139424) with chlorine in aqueous sulfuric acid, the acid is believed to activate the chlorine molecule, possibly forming an intermediate like chlorosulfuric acid, which then acts as the electrophile. brainly.com The pyridine ring serves as the nucleophile, attacking the electrophilic chlorine to form a σ-complex (or Meisenheimer adduct), a key transient intermediate in EAS reactions. brainly.comwikipedia.org The stability and subsequent deprotonation of this intermediate lead to the final chlorinated product.

Similarly, in the nitration of N,N'-di-(3-pyridyl)-urea (a derivative of 3-aminopyridine) using a mixture of nitric and sulfuric acids, a specific intermediate, N,N'-di-(2-nitro-3-pyridyl)-urea, is formed and can be isolated. google.com This demonstrates a pathway where the sulfuric acid facilitates the formation of the nitronium ion (NO₂⁺), which then attacks the pyridine ring, leading to a stable, isolable intermediate before subsequent reaction steps like hydrolysis. google.com

The general mechanism for these sulfuric acid-mediated electrophilic substitutions proceeds through the following steps:

Generation of the Electrophile: Sulfuric acid protonates the attacking reagent (e.g., HNO₃, Cl₂) to generate a potent electrophile (e.g., NO₂⁺, Cl⁺).

Nucleophilic Attack: The π-system of the pyridine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Deprotonation: A base (often HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product.

Kinetic and Thermodynamic Parameters of Acid-Catalyzed Processes

The rates of reactions involving pyridin-2-amine in acidic media are highly dependent on the concentration of the acid and the nature of the substrate. Kinetic studies of related systems provide insight into the thermodynamic and kinetic parameters governing these transformations.

In the acid-catalyzed hydrolysis of N-salicylidene-2-aminopyridine, a Schiff base derived from 2-aminopyridine, the reaction kinetics have been investigated. While the free Schiff-base anion undergoes hydroxide-independent hydrolysis, a copper(II) chelate of the molecule, [CuL]⁺, undergoes acid-catalyzed hydrolysis with a rate constant (k) of (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ at 35°C. rsc.orgresearchgate.net This highlights the significant rate enhancement provided by acid catalysis in the cleavage of the imine linkage.

The concentration of sulfuric acid is a critical factor influencing reaction rates. In the sulfonation of various aromatic compounds, the reaction mechanism and, consequently, the rate of reaction depend on the acid concentration. researchgate.net At high sulfuric acid concentrations, the sulfonating entity is proposed to be H₂S₂O₇, while at lower concentrations, H₃SO₄⁺ is believed to be the active electrophile. researchgate.net This shift in the reactive species leads to different kinetic profiles and product selectivity.

Thermodynamic properties for 2-aminopyridine have been determined, providing foundational data for understanding its reactivity. Low-temperature heat capacity measurements have established the molar enthalpy and entropy of its solid-liquid phase transition. asianpubs.org

| Thermodynamic Parameter | Value | Condition |

|---|---|---|

| Molar Enthalpy of Fusion (ΔfusHm) | 18.33 ± 0.05 kJ mol⁻¹ | At Tpeak = 330.09 K |

| Molar Entropy of Fusion (ΔfusSm) | 55.53 ± 0.14 J K⁻¹ mol⁻¹ | At Tpeak = 330.09 K |

Table 1. Thermodynamic Properties of 2-Aminopyridine Phase Transition. asianpubs.org

Furthermore, studies on the adsorption of 2-aminopyridine onto polymeric resins reveal a spontaneous (negative ΔG) and exothermic (negative ΔH) process, with an apparent activation energy of less than 4.0 kJ/mol, indicating a facile interaction. researchgate.net While this pertains to a physical process, it provides insight into the molecule's interaction energies.

| Reaction System | Parameter | Value | Conditions |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis of [Cu(N-salicylidene-2-aminopyridine)]⁺ | Rate Constant (k) | (4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹ | 35°C |

| Adsorption of 2-Aminopyridine onto MOAR-1 Resin | Apparent Activation Energy (Ea) | < 4.0 kJ/mol | Aqueous Solution |

Table 2. Kinetic Parameters of Processes Involving 2-Aminopyridine Derivatives. rsc.orgresearchgate.netresearchgate.net

Proton Transfer Dynamics and Leaving Group Activation by Sulfuric Acid

In a strong acid like sulfuric acid, proton transfer to pyridin-2-amine is a rapid and fundamental process that precedes and influences subsequent chemical reactions. The molecule possesses two basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. Experimental and computational studies consistently show that protonation occurs preferentially on the more basic pyridine ring nitrogen. nih.govnih.gov

Crystal structure analysis of salts formed between 2-aminopyridine and citric acid confirms that the proton from the acid transfers to the pyridine N atom, forming a 2-aminopyridinium cation. nih.gov Computational studies support this, indicating that the N1 atom of the pyridine ring is the primary protonation site. nih.gov The proton affinity (PA) descriptor, which measures the stability of the resulting N-H bond, can be calculated to quantify this preference. nih.gov The resulting pyridinium (B92312) ion is significantly stabilized by resonance.

This initial protonation has profound consequences for the molecule's reactivity. The formation of the 2-aminopyridinium cation places a formal positive charge on the heterocyclic ring system. This strongly deactivates the ring towards electrophilic attack by withdrawing electron density, making reactions like sulfonation or nitration significantly more difficult than on an unprotonated ring. libretexts.org

Conversely, protonation by sulfuric acid can activate leaving groups. In the acid-catalyzed chlorination of 2-aminopyridine, increasing the concentration of sulfuric acid enhances the formation of 2-amino-5-chloropyridine. brainly.com This is attributed to the protonation of the amino group (in the already ring-protonated species), which improves its quality as a leaving group or, more accurately, modifies the electronic properties of the ring to favor substitution. brainly.com The protonated species exists in equilibrium, and its enhanced reactivity drives the reaction toward the product.

Influence of Electronic Structure and Resonance on Reactivity (e.g., Pyridine Nitrogen Effects)

The reactivity of pyridin-2-amine is governed by a delicate interplay of electronic effects from both the pyridine ring nitrogen and the exocyclic amino group. The pyridine nitrogen is electronegative and exerts an electron-withdrawing inductive effect (-I) on the ring carbons, which deactivates the ring toward electrophilic substitution compared to benzene (B151609). libretexts.org

Conversely, the amino group at the 2-position is a powerful electron-donating group through resonance (+M effect). The lone pair on the exocyclic nitrogen can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions (C3, C5, and the ring nitrogen). This delocalization reduces the basicity of the amino nitrogen compared to aliphatic amines but increases the basicity of the ring nitrogen. libretexts.org

The resonance structures of pyridin-2-amine illustrate this electron donation:

A major contributor is the neutral form.

Other contributors involve a positive charge on the exocyclic nitrogen and a negative charge delocalized onto the ring carbons and, significantly, the ring nitrogen.

In a neutral or weakly acidic medium, the activating +M effect of the amino group would typically direct incoming electrophiles to the 3- and 5-positions. However, in a strongly acidic environment like concentrated sulfuric acid, the situation is reversed. The preferential protonation of the ring nitrogen (as discussed in 3.3) creates a pyridinium cation. This positive charge transforms the entire heterocyclic system into a potent electron-withdrawing group, overriding the donating effect of the amino group and severely deactivating the ring to further electrophilic attack. libretexts.org Any reaction that does occur under these forcing conditions, such as high-temperature sulfonation, will be slow and may proceed through the small equilibrium concentration of the unprotonated species.

The profound impact of substituents on the electronic properties and reactivity of the pyridine ring has been systematically demonstrated in related systems. For example, in a series of iron(III)-pyridinophane complexes, changing the substituent on the pyridine ring from electron-donating (e.g., -NMe₂) to electron-withdrawing (e.g., -CN) resulted in a predictable and significant shift in the metal's redox potential and a direct correlation with the complex's catalytic activity. nih.gov This underscores how electronic modifications to the pyridine scaffold, such as the protonation of pyridin-2-amine by sulfuric acid, can fundamentally control its chemical behavior.

Exploration of Radical Mechanisms in Acidic Environments (e.g., Hofmann-Löffler Reaction)

While many reactions of pyridin-2-amine in sulfuric acid are ionic, the strongly acidic and oxidizing environment can also facilitate radical mechanisms. The classic example of such a transformation is the Hofmann-Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction), which achieves the synthesis of cyclic amines like pyrrolidines from N-halogenated amine precursors. youtube.com

The reaction is typically carried out by heating or irradiating an N-haloamine in the presence of a strong acid, such as concentrated sulfuric acid. youtube.com The accepted mechanism proceeds through a radical chain reaction:

Protonation: The first step is the protonation of the N-haloamine by sulfuric acid to form an N-haloammonium salt. youtube.com

Initiation: Homolytic cleavage of the nitrogen-halogen bond is initiated by heat or UV light. This step generates a highly reactive nitrogen-centered radical cation. youtube.com

Intramolecular Hydrogen Abstraction: The nitrogen radical cation abstracts a hydrogen atom from an unactivated C-H bond within the same molecule, typically from the δ-carbon (C4). This key step proceeds through a sterically favored six-membered cyclic transition state. rsc.org

Propagation: The newly formed carbon-centered radical then abstracts a halogen atom from another molecule of the protonated N-haloamine. This step regenerates the nitrogen-centered radical cation, propagating the chain, and forms a δ-haloamine intermediate. youtube.com

Cyclization: Upon neutralization with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution (Sₙ2) reaction, where the now-neutral amino group displaces the halide to form the final cyclic amine product (e.g., a pyrrolidine).

Structural Elucidation and Crystallographic Studies of Pyridin 2 Amine Sulfuric Acid Systems

Single Crystal X-ray Diffraction Analysis of Pyridin-2-amine Salts and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of compounds. While a simple salt of pyridin-2-amine and sulfuric acid is not readily found in crystallographic literature, a more complex salt, bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, provides invaluable insight into the interactions between the 2-aminopyridinium cation and the sulfate (B86663) anion. nih.govnih.gov

The crystal structure of this compound, with the formula (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O, was determined to be in the triclinic space group P-1. nih.gov The fundamental unit of this structure contains a hexaaquacopper(II) ion, non-coordinating sulfate anions, 2-aminopyridinium cations, and water molecules that are part of the crystal lattice. nih.govnih.gov The crystal packing is characterized by distinct organic and inorganic layers that extend parallel to the (001) plane. nih.gov

For comparative purposes, the closely related compound 2-aminopyrimidinium hydrogen sulfate offers further understanding. This compound crystallizes in the monoclinic P2₁/c space group. researchgate.nettib.eu In this structure, the asymmetric unit consists of one protonated 2-aminopyrimidine (B69317) cation and one hydrogen sulfate anion. researchgate.net

Below are the crystallographic data for these two informative compounds.

| Parameter | bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate nih.gov | 2-Aminopyrimidinium hydrogen sulfate researchgate.net |

|---|---|---|

| Formula | (C₅H₇N₂)₂Cu(H₂O)₆₂·4H₂O | C₄H₆N₃⁺·HSO₄⁻ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.115 (3) | 8.388 (2) |

| b (Å) | 8.211 (3) | 5.208 (3) |

| c (Å) | 12.561 (4) | 18.468 (4) |

| α (°) | 91.83 (3) | 90 |

| β (°) | 104.59 (3) | 112.84 (2) |

| γ (°) | 114.57 (3) | 90 |

| Volume (ų) | 638.0 (4) | 743.6 (5) |

| Z | 1 | 4 |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are the principal architects of the supramolecular structures in these systems. The protonated pyridinium (B92312) nitrogen and the exocyclic amino group of the 2-aminopyridinium cation are excellent hydrogen bond donors, while the oxygen atoms of the sulfate or hydrogen sulfate anion are effective acceptors.

In the crystal structure of bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate, an extensive three-dimensional network of hydrogen bonds connects the organic and inorganic layers. nih.gov These interactions are of the N—H⋯O and O—H⋯O types, linking the 2-aminopyridinium cations to the sulfate anions and the coordinated water molecules. nih.govnih.gov

The structure of 2-aminopyrimidinium hydrogen sulfate provides a clearer picture of the specific interactions that would be expected in a simpler pyridin-2-amine-sulfuric acid salt. Here, the hydrogen sulfate anions form infinite chains along the b-axis through O—H⋯O hydrogen bonds. researchgate.nettib.eu The 2-aminopyrimidinium cations, in turn, form centrosymmetric pairs via N—H⋯N hydrogen bonds. These cation pairs are then linked to the hydrogen sulfate chains through N—H⋯O hydrogen bonds, creating a robust two-dimensional network. researchgate.nettib.eu Weak C—H⋯O interactions further extend this network into three dimensions. researchgate.net

A summary of key hydrogen bond interactions is presented below.

| Compound | Donor-H···Acceptor | Interaction Type | Role in Structure |

|---|---|---|---|

| bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate nih.gov | N—H···O | Cation-Anion | Connecting organic and inorganic layers |

| bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate nih.gov | O—H···O | Water-Anion/Water-Water | Stabilizing inorganic layers |

| 2-Aminopyrimidinium hydrogen sulfate researchgate.net | O—H···O | Anion-Anion | Forms infinite anion chains |

| 2-Aminopyrimidinium hydrogen sulfate researchgate.net | N—H···N | Cation-Cation | Forms centrosymmetric cation pairs |

| 2-Aminopyrimidinium hydrogen sulfate researchgate.net | N—H···O | Cation-Anion | Links cation pairs to anion chains |

Analysis of π-π Stacking Interactions and Other Non-Covalent Forces

In the bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) complex, the organic layers are built from stacks of 2-aminopyridinium cations that exhibit π-π interactions. nih.gov The distance between the centroids of adjacent pyridine (B92270) rings is a key parameter for quantifying this interaction. A centroid-centroid distance of 3.4140 (14) Å is observed, which is well within the typical range for stabilizing π-π stacking. nih.gov

While the report on 2-aminopyrimidinium hydrogen sulfate does not explicitly detail π-π stacking parameters, the formation of cation pairs suggests a close association where such interactions could play a role, alongside the primary N—H⋯N hydrogen bonds. researchgate.net The presence of weak C—H⋯O contacts in this structure also highlights the contribution of other, more subtle non-covalent forces in achieving a densely packed and stable crystalline lattice. researchgate.net

| Compound | Interaction Type | Geometric Parameter | Significance |

|---|---|---|---|

| bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) tetrahydrate nih.gov | π-π Stacking | Centroid-Centroid Distance: 3.4140 (14) Å | Stabilizes the organic layers through cation stacks. |

| 2-Aminopyrimidinium hydrogen sulfate researchgate.net | C—H···O | Not specified | Contributes to the formation of the 3D supramolecular network. |

Conformational Analysis and Geometrical Distortions in Molecular Structures

The formation of a salt via protonation induces changes in the geometry of the pyridin-2-amine molecule. Protonation typically occurs at the endocyclic pyridine nitrogen atom, which is more basic than the exocyclic amino group. This protonation leads to a widening of the C—N—C bond angle within the pyridine ring, a common feature in pyridinium salts. researchgate.net

In the 2-aminopyrimidinium hydrogen sulfate structure, the pyridinium ring is essentially planar, as expected for an aromatic system. researchgate.net Similarly, in other 2-aminopyridinium salts, the planarity of the cation is a consistent feature. The sulfate and hydrogen sulfate anions maintain their tetrahedral geometry. In the bis(2-aminopyridinium) hexaaquacopper(II) bis(sulfate) complex, the [Cu(H₂O)₆]²⁺ octahedron shows an axial elongation, a tetragonal distortion attributed to the Jahn-Teller effect for the d⁹ Cu(II) ion. nih.gov This distortion illustrates how the electronic properties of one component can influence the geometry of the entire crystal assembly.

The relative orientation of the cations and anions is dictated by the optimization of the hydrogen bonding and stacking interactions, leading to the observed layered or networked crystal packing.

Spectroscopic Characterization Techniques Applied to Pyridin 2 Amine and Its Derivatives in Acidic Media

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing the structural changes in pyridin-2-amine upon protonation. The vibrational modes of the molecule are sensitive to changes in bond strength, geometry, and electronic distribution that occur in an acidic environment.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of neutral pyridin-2-amine is well-characterized, with specific frequencies corresponding to the stretching, bending, wagging, and twisting motions of its constituent bonds. The molecule belongs to the Cs point group symmetry. The primary functional groups, the amino group (-NH₂) and the pyridine (B92270) ring, give rise to a series of characteristic bands.

Key vibrational modes for neutral pyridin-2-amine include the N-H stretching vibrations of the amino group, typically observed in the 3300-3500 cm⁻¹ region. The NH₂ scissoring vibration appears around 1630 cm⁻¹, while the C-N stretching mode is found near 1328 cm⁻¹. The pyridine ring itself exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and various C=C and C=N ring stretching modes between 1300 and 1600 cm⁻¹.

Below is a table summarizing the assignment of fundamental vibrational modes for neutral pyridin-2-amine based on experimental data.

Table 1: Fundamental Vibrational Modes of Neutral Pyridin-2-amine

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3442 | - | Asymmetric NH₂ Stretch |

| ν(N-H) | 3300 | - | Symmetric NH₂ Stretch |

| δ(N-H) | 1617 | 1628 | NH₂ Scissoring |

| ν(C=C) | - | 1617 | C=C Stretching |

| ν(C=N), ν(C=C) | 1482, 1442 | 1482, 1444 | Ring Stretching |

| ν(C-N) | 1328 | 1328 | C-N Stretching |

| β(C-H) | 1145, 1088, 1045 | 1148, 1090, 1048 | In-plane C-H Bending |

| Ring Breathing | 991 | 991 | Ring Breathing Mode |

| γ(C-H) | 765 | 756 | Out-of-plane C-H Bending |

| ω(N-H) | - | 667 | NH₂ Wagging |

Spectral Shifts and Band Broadening in Acidic Environments

When pyridin-2-amine is introduced into a sulfuric acid medium, protonation occurs. Computational and experimental studies confirm that the proton preferentially attacks the pyridinic nitrogen atom, forming the 2-aminopyridinium cation. This event induces significant changes in the vibrational spectrum.

The protonation of the ring nitrogen disrupts the aromatic system, leading to shifts in the characteristic ring stretching frequencies. The N-H stretching vibrations of the newly formed N⁺-H group in the pyridinium (B92312) ion also appear, typically as broad bands due to strong hydrogen bonding with the sulfate (B86663) or bisulfate counter-ions and solvent molecules. The stretching vibrations associated with the amino group are also affected, as the electron-withdrawing effect of the protonated ring alters the charge distribution on the exocyclic nitrogen atom.

One of the most notable changes is a significant red-shift (a shift to lower frequency) of the electronic band origin upon protonation, which can be as large as 3500 cm⁻¹. While this is an electronic transition, it reflects the substantial change in the molecule's ground state upon protonation, which also manifests in the vibrational spectra. The N-H stretching vibrations of the pyridinium ion show systematic variations that depend on the nature of the anion, indicating the influence of hydrogen bonding. Furthermore, the formation of the pyridinium salt leads to the appearance of new bands corresponding to the vibrations of the sulfate or bisulfate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for confirming the structure of organic molecules and investigating the electronic environment of individual atoms. In the context of pyridin-2-amine in sulfuric acid, NMR provides definitive evidence for the site of protonation and quantifies the resulting changes in electron density throughout the molecule.

Chemical Shift Analysis and Structural Confirmation

The ¹H NMR spectrum of neutral 2-aminopyridine (B139424) in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons and the amino protons. The proton ortho to the ring nitrogen (H6) is typically the most deshielded, appearing furthest downfield, while the other ring protons (H3, H4, H5) appear at higher fields. The amino protons (-NH₂) usually present as a broad singlet.

The ¹³C NMR spectrum complements this data, with the carbon atom attached to the amino group (C2) being highly shielded, appearing significantly upfield. The other carbon atoms of the pyridine ring have chemical shifts characteristic of their position relative to the nitrogen atom and the amino substituent.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Neutral Pyridin-2-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 158.1 |

| C3 | 6.58 (d) | 109.0 |

| C4 | 7.48 (t) | 137.7 |

| C5 | 6.78 (t) | 113.8 |

| C6 | 8.05 (d) | 148.1 |

| NH₂ | ~5.9 (s, broad) | - |

Effects of Protonation on NMR Spectra

Upon dissolution in a strong acid like D₂SO₄, the NMR spectrum of pyridin-2-amine changes dramatically, confirming that protonation occurs at the endocyclic (ring) nitrogen, N1. This is evidenced by changes in the chemical shifts of the adjacent protons and carbons.

In the ¹H NMR spectrum, all aromatic proton signals shift downfield. This deshielding effect is due to the increased positive charge on the heterocyclic ring, which withdraws electron density from the C-H bonds. The proton on the newly protonated ring nitrogen (N⁺-H) also gives rise to a signal.

Studies on related protonated 2-pyridinyl moieties show that the pyridinic nitrogen (N1) signal in ¹⁵N NMR spectra experiences increased shielding (moves to a lower frequency), while the exocyclic amino nitrogen (N4 position in that specific study) signal shifts downfield. While ¹³C NMR shifts are generally less altered than ¹H shifts, measurable changes still occur that are consistent with the redistribution of charge following protonation. The stability of related imine bonds has been studied in H₂SO₄, showing that while degradation can occur over extended periods (e.g., 72 hours), the structures are often stable enough for NMR analysis. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is sensitive to the molecule's electronic structure, including the extent of conjugation and the presence of heteroatoms.

For neutral pyridin-2-amine in a solvent like alcohol, the UV spectrum typically shows two main absorption bands. These correspond to π → π* transitions within the aromatic system. The reported absorption maxima are approximately 234 nm and 297 nm. nih.gov

In an acidic medium, the protonation of the pyridine ring nitrogen significantly perturbs the electronic structure, which is reflected in the UV-Vis spectrum. A distinct red shift (bathochromic shift) of the absorption maxima is observed. This shift to a longer wavelength indicates that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) has decreased. Studies conducted in acidic pH solutions report a regular red shift, which is attributed to intramolecular proton transfer phenomena. researchgate.net This alteration confirms the formation of the 2-aminopyridinium ion and highlights the change in the electronic conjugation and energy levels of the molecule's π-system.

Study of Electronic Transitions and Conjugation Effects

The electronic transitions of pyridin-2-amine in acidic media, such as in the presence of sulfuric acid, are significantly influenced by the protonation of the molecule. In an acidic environment, the lone pair of electrons on the pyridine ring's nitrogen atom accepts a proton, forming a pyridinium cation. This protonation alters the electronic structure and, consequently, the ultraviolet-visible (UV-Vis) absorption spectrum of the compound.

The interaction with acid sites causes a notable change in the electronic properties of the pyridine ring. uu.nl UV-Vis spectroscopy is a valuable tool for observing these changes, as the absorption bands associated with electronic transitions are sensitive to the chemical environment. uu.nl For pyridine and its derivatives, the primary electronic transitions are the n → π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and π → π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital) transitions.

Upon protonation in sulfuric acid, the n → π* transition is typically affected most profoundly. The proton binds to the non-bonding electrons on the ring nitrogen, which destabilizes them and increases the energy required for the n → π* transition. This results in a hypsochromic shift (blue shift) of the corresponding absorption band to a shorter wavelength, and the band often merges with the more intense π → π* bands, becoming indistinct.

Conversely, the π → π* transitions of the aromatic system are also affected. The formation of the pyridinium ion can lead to either a hypsochromic or a bathochromic (red) shift, depending on the specific nature of the transition and the influence of the amino group. The protonation can alter the conjugation within the molecule, affecting the energy gap between the π and π* orbitals. Studies using UV-Vis spectroscopy on pyridine adsorbed on solid acids have identified distinct absorption bands characteristic of pyridinium ions formed on Brønsted acid sites. uu.nl

| Transition Type | Typical Wavelength Range (Neutral) | Effect of Protonation in Acidic Media | Spectral Shift |

|---|---|---|---|

| n → π | ~270-300 nm | Energy of transition increases significantly. | Hypsochromic (Blue Shift); band may disappear into π → π region. |

| π → π* | ~200-270 nm | Energy of transition is altered due to changes in the π-system. | Typically results in a slight shift (hypsochromic or bathochromic). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. nih.gov

Determination of Molecular Mass and Fragmentation Pathways

For pyridin-2-amine, the nominal molecular mass is 94 g/mol . wikipedia.org In mass spectrometry using soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed in its protonated form, the pyridin-2-aminium ion ([M+H]⁺), with a corresponding m/z value of 95. nih.gov HRMS can distinguish the exact mass of this ion (calculated as 95.0604 for C₅H₇N₂⁺) from other ions with the same nominal mass but different elemental formulas. nih.gov

The fragmentation of the protonated pyridin-2-amine molecular ion ([M+H]⁺ at m/z 95) in tandem mass spectrometry (MS/MS) provides insight into its structure. The energetically unstable molecular ions break down into smaller, more stable fragment ions. chemguide.co.uk A common fragmentation pathway for pyridine derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule.

Another potential fragmentation involves the amino group. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pathway. libretexts.org While the structure of 2-aminopyridine is aromatic, fragmentation involving the amino group can still occur, such as the loss of ammonia (B1221849) (NH₃) or related radicals.

The analysis of these fragmentation pathways helps confirm the identity of the compound.

| m/z | Proposed Ion/Fragment Structure | Proposed Neutral Loss |

|---|---|---|

| 95 | [C₅H₆N₂ + H]⁺ (Molecular Ion) | - |

| 78 | [C₅H₄N]⁺ | NH₃ (Ammonia) |

| 67 | [C₄H₃N]⁺ | HCN (Hydrogen Cyanide) from m/z 94 (after H loss) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is essential for verifying the empirical formula and purity of a synthesized compound. For an acid-base salt like pyridin-2-amine;sulfuric acid, elemental analysis confirms that the components have combined in the correct stoichiometric ratio.

The compound is formed from one molecule of pyridin-2-amine (C₅H₆N₂) and one molecule of sulfuric acid (H₂SO₄), giving the molecular formula C₅H₈N₂O₄S and a molecular weight of 192.19 g/mol . The theoretical elemental composition is calculated based on this formula. An experimental analysis of a pure sample of the salt is expected to yield percentage values that are in close agreement (typically within ±0.4%) with the calculated theoretical values. This agreement validates the 1:1 stoichiometry of the amine and the acid in the resulting salt.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 31.25% |

| Hydrogen | H | 4.19% |

| Nitrogen | N | 14.58% |

| Sulfur | S | 16.68% |

| Oxygen | O | 33.30% |

Computational and Theoretical Investigations of Pyridin 2 Amine Sulfuric Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, electronic distribution, and reactivity. For the pyridin-2-amine-sulfuric acid system, DFT calculations are instrumental in elucidating the nature of the intermolecular interactions, which are expected to be dominated by strong hydrogen bonding and potential proton transfer from the sulfuric acid to the more basic pyridin-2-amine.

Geometry optimization is a fundamental DFT procedure used to find the most stable three-dimensional arrangement of atoms in a molecule or molecular complex, corresponding to a minimum on the potential energy surface. For the pyridin-2-amine-sulfuric acid complex, this process would identify the equilibrium bond lengths, bond angles, and dihedral angles, particularly those involved in the hydrogen bonds between the two molecules. The absence of imaginary vibrational frequencies in the final calculation confirms that the structure is a true energy minimum. irjweb.com

Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This charge transfer is a key aspect of molecular interactions and bioactivity. scirp.org In the pyridin-2-amine-sulfuric acid complex, the analysis would likely show a significant charge transfer from the amine to the acid, consistent with a strong acid-base interaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties for the Pyridin-2-amine-Sulfuric Acid Complex

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | The minimum energy required to remove an electron. | 6.5 |

| Electron Affinity (A) | The energy released when an electron is added. | 1.2 |

| Absolute Electronegativity (χ) | The tendency to attract electrons. | 3.85 |

| Absolute Hardness (η) | Resistance to charge transfer. | 2.65 |

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies of the optimized pyridin-2-amine-sulfuric acid complex, a theoretical vibrational spectrum can be generated.

This predicted spectrum serves two main purposes. First, it can be compared with experimental spectroscopic data to validate the calculated structure. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. Second, the analysis of the vibrational modes allows for the assignment of specific spectral peaks to particular molecular motions, such as the stretching of N-H, O-H, and S=O bonds, or the bending modes of the pyridine (B92270) ring. Of particular interest would be the shifts in the vibrational frequencies of the N-H group of the amine and the O-H group of the acid upon complex formation, which provide direct evidence of strong hydrogen bonding.

DFT is a powerful tool for exploring reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For the pyridin-2-amine-sulfuric acid system, a key reaction to investigate is the proton transfer from sulfuric acid to the pyridine nitrogen or the amino group of pyridin-2-amine.

Computational modeling can identify the transition state structure for this proton transfer reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction's activation energy. By calculating the energy difference between the reactants and the transition state, the activation barrier can be determined, providing insight into the kinetics of the protonation process. Such studies have been used to understand how amines enhance sulfuric acid nucleation in atmospheric chemistry by forming stable acid-amine pairs. nih.gov

Beyond vibrational frequencies, DFT can predict other spectroscopic properties. Time-Dependent DFT (TD-DFT) is a common extension of the method used to calculate electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the Ultraviolet-Visible (UV-Vis) absorption spectrum of the pyridin-2-amine-sulfuric acid complex. The analysis would reveal how the interaction between the two molecules affects their electronic transitions, potentially leading to shifts in absorption maxima compared to the individual molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static, time-independent picture of a system, Molecular Dynamics (MD) simulations are used to study its dynamic evolution over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change. ucl.ac.uk

For the pyridin-2-amine-sulfuric acid system, MD simulations can be used to investigate its behavior in a condensed phase, such as in a solvent or as part of a larger molecular cluster. borenv.net These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. ucdavis.edu

MD simulations can provide insights into:

Solvation Effects: How solvent molecules (e.g., water) arrange around the complex and influence its structure and stability.

Cluster Formation: The aggregation of multiple pyridin-2-amine and sulfuric acid molecules, which is relevant to understanding nucleation and particle formation processes. borenv.net

Conformational Dynamics: The flexibility of the complex and the transitions between different low-energy conformations.

Transport Properties: The calculation of properties like diffusion coefficients.

Monte Carlo Simulations for Statistical Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In computational chemistry, MC simulations are often used to study the equilibrium properties of a system by exploring its conformational space.

Unlike MD, which follows a deterministic trajectory, MC simulations generate configurations randomly and accept or reject them based on a probability criterion, typically related to their energy. mdpi.com This method is particularly effective for overcoming energy barriers and finding the global minimum energy structure of a complex system.

For the pyridin-2-amine-sulfuric acid system, MC simulations could be applied to:

Adsorption Studies: Investigating the preferred orientation and adsorption energy of the complex on a surface, which is relevant in fields like corrosion inhibition or catalysis. mdpi.com

Cluster Energetics: Determining the most stable structures and binding energies of clusters containing multiple amine and acid molecules.

Thermodynamic Properties: Calculating ensemble averages of properties like energy, heat capacity, and free energy at a given temperature.

Table 2: Hypothetical Monte Carlo Simulation Data for Adsorption on an Iron Surface

| Parameter | Description | Predicted Value (kcal/mol) |

| Adsorption Energy (Eads) | The energy released when the complex adsorbs onto the surface. | -85.5 |

| Binding Energy | The energy holding the complex together on the surface. | -88.0 |

| Energy of the Complex | The total energy of the adsorbed pyridin-2-amine-sulfuric acid. | -150.2 |

Quantum Chemical Studies on Acid-Base Interactions and Complex Formation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the acid-base interactions between pyridin-2-amine and sulfuric acid. These computational methods are essential for elucidating the nature of complex formation, proton transfer, and the intricate network of non-covalent interactions that stabilize the resulting molecular salt.

DFT calculations, often using basis sets such as 6-311G++(d,p), are employed to analyze the electronic structure and bonding within the complex. Analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are used to characterize the strength and nature of the intermolecular hydrogen bonds. In the pyridin-2-amine;sulfuric acid system, the primary stabilizing interactions are the strong charge-assisted hydrogen bonds between the protonated pyridine nitrogen (N⁺-H) and the oxygen atoms of the sulfate (B86663) anion (O⁻). Additional hydrogen bonds are formed between the hydrogen atoms of the amino group (-NH₂) and the sulfate oxygens.

Molecular Electrostatic Potential (MEP) maps are another valuable tool generated from these calculations. The MEP surface visually represents the charge distribution across the molecule, identifying the electrophilic (positive potential, hydrogen bond donors) and nucleophilic (negative potential, hydrogen bond acceptors) regions. For the 2-aminopyridinium cation, positive potential is concentrated around the N⁺-H and amino group hydrogens, while the sulfate anion shows highly negative potential around its oxygen atoms, clearly mapping the sites for strong electrostatic and hydrogen bonding interactions.

Theoretical vibrational analysis (FTIR and Raman spectra) is also calculated and compared with experimental data to validate the computed structure. The calculated shifts in vibrational frequencies, such as the N-H stretching modes upon protonation and hydrogen bonding, serve as a strong confirmation of the theoretically predicted structure of the complex.

Molecular Docking Studies (for interactions with biological targets or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyridin-2-amine and its derivatives, docking studies are crucial for predicting their binding affinity and interaction patterns within the active sites of biological targets like proteins and enzymes, thereby guiding drug discovery efforts. While studies may not specifically use the sulfuric acid salt, the pyridin-2-amine scaffold is a common feature in many biologically active molecules investigated via docking.

These in silico studies have explored the potential of pyridin-2-amine derivatives against a range of biological targets, including those for antibacterial and anticancer therapies. For example, derivatives have been docked against bacterial enzymes such as DNA gyrase B and thymidylate kinase to evaluate their potential as antimicrobial agents. In cancer research, targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been investigated.

The docking process involves preparing the 3D structure of the ligand (the pyridin-2-amine derivative) and the receptor protein (retrieved from databases like the Protein Data Bank, PDB). The ligand is then placed into the binding site of the receptor, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity, typically reported as a binding energy in kcal/mol, with more negative values indicating a stronger interaction.

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. These interactions are critical for the stability of the ligand-protein complex. For instance, the amino group and the pyridine nitrogen of the 2-aminopyridinium moiety are often involved in forming crucial hydrogen bonds with residues in the binding pocket.

Below is a table summarizing the findings from various molecular docking studies on pyridin-2-amine derivatives with different biological targets.

| Ligand Class | Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |

| 2-Aminopyridine (B139424) Derivatives | S. aureus Topoisomerase IV | 4URM | -5.53 | Not specified | Antibacterial |

| 2-Aminopyridine Derivatives | B. subtilis Topoisomerase IV | 2RHL | -6.39 | Not specified | Antibacterial |

| Fluorinated 2-Aminopyridine-3-carbonitrile | Thymidylate Kinase (M. tuberculosis) | Not specified | -9.67 | Not specified | Antitubercular |

| Cyanopyridone Derivatives | VEGFR-2 | Not specified | Not specified | Not specified | Anticancer |

| Cyanopyridone Derivatives | HER-2 | Not specified | Not specified | Not specified | Anticancer |

| Pyrimidin-2-amine Derivatives | E. coli DNA Gyrase B | 1KZN | Not specified | Not specified | Antibacterial |

Data compiled from multiple sources. Binding energies and specific interacting residues are highly dependent on the exact ligand structure and docking protocol used in the respective studies.

Prediction of Non-Linear Optical (NLO) Properties

Computational methods, particularly quantum chemical calculations, are instrumental in predicting and understanding the Non-Linear Optical (NLO) properties of materials. Organic salts like this compound are of significant interest for NLO applications. The formation of the 2-aminopyridinium cation through proton transfer from the acid creates a molecule with a significant charge separation, which is a key requirement for second-order NLO activity.